2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane is an organic compound with significant relevance in synthetic chemistry. Its molecular formula is , and it has a molecular weight of 200.18 g/mol. The compound features a dioxolane ring, which is a five-membered cyclic ether that contributes to its unique chemical properties. This compound is classified as a dioxolane derivative, specifically due to the presence of fluorine substituents on the phenyl group.
The compound is cataloged under the CAS number 885590-85-2 and can be found in various chemical databases and suppliers, indicating its availability for research purposes. It falls under the category of building blocks for organic synthesis, often utilized in the development of more complex molecules in medicinal chemistry and material science.
The synthesis of 2-(2,3-difluorophenyl)-2-methyl-[1,3]dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes:
The reaction mechanism involves the formation of the dioxolane ring through nucleophilic attack by ethylene glycol on the carbonyl carbon of the aldehyde, followed by dehydration to yield the final product.
The molecular structure of 2-(2,3-difluorophenyl)-2-methyl-[1,3]dioxolane can be represented by its SMILES notation: CC1(C2=CC=CC(F)=C2F)OCCO1
. This notation indicates a dioxolane ring attached to a difluorophenyl group.
The compound can participate in various chemical reactions:
Reactions are typically performed under controlled conditions to optimize yields:
The mechanism of action for 2-(2,3-difluorophenyl)-2-methyl-[1,3]dioxolane involves its interaction with biological targets. It can influence various pathways through:
Data regarding specific interactions are still under investigation but suggest potential applications in pharmacology.
Relevant analyses often involve spectroscopy (NMR, IR) to confirm structural integrity and purity.
2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane has various scientific applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7